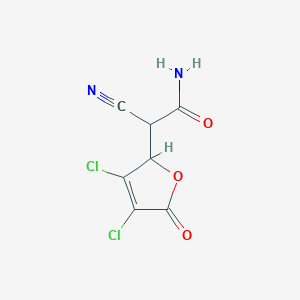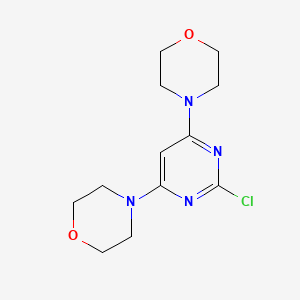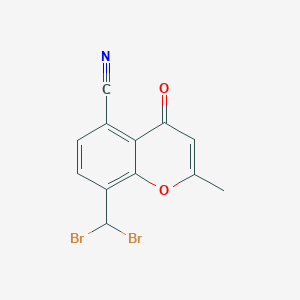
2-(4-(Pyridin-4-yl)piperazin-1-yl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-(4-(Pyridin-4-yl)piperazin-1-yl)acetonitrile is a chemical compound that features a piperazine ring substituted with a pyridine ring and an acetonitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Pyridin-4-yl)piperazin-1-yl)acetonitrile typically involves the reaction of 4-(pyridin-4-yl)piperazine with acetonitrile under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the piperazine nitrogen attacks the acetonitrile carbon, forming the desired product.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient production of this compound .
化学反応の分析
Types of Reactions
2-(4-(Pyridin-4-yl)piperazin-1-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine nitrogen.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) under reflux conditions.
Substitution: Alkyl halides in the presence of a base like sodium hydride in DMF.
Major Products
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amines.
Substitution: Formation of N-alkylated derivatives.
科学的研究の応用
2-(4-(Pyridin-4-yl)piperazin-1-yl)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as an anti-tubercular agent.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism by which 2-(4-(Pyridin-4-yl)piperazin-1-yl)acetonitrile exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary, but often include interactions with neurotransmitter receptors or enzymes involved in metabolic pathways .
類似化合物との比較
Similar Compounds
4-(2-(4-(Pyridin-2-yl)piperazin-1-yl)ethoxy)aniline: Similar structure but with an ethoxy group.
N-(6-(4-(Pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Contains a pyrazine ring instead of a pyridine ring.
Uniqueness
2-(4-(Pyridin-4-yl)piperazin-1-yl)acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperazine ring with a pyridine ring and an acetonitrile group makes it a versatile compound for various applications .
特性
分子式 |
C11H14N4 |
|---|---|
分子量 |
202.26 g/mol |
IUPAC名 |
2-(4-pyridin-4-ylpiperazin-1-yl)acetonitrile |
InChI |
InChI=1S/C11H14N4/c12-3-6-14-7-9-15(10-8-14)11-1-4-13-5-2-11/h1-2,4-5H,6-10H2 |
InChIキー |
PWQHOWJDGJVFAG-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CC#N)C2=CC=NC=C2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,3-Dimethyl-6-phenylisoxazolo[5,4-b]pyridin-4-amine](/img/structure/B8647809.png)









![1H-Pyrazol-5-amine, 1-[2,3,6-trichloro-4-(trifluoromethyl)phenyl]-](/img/structure/B8647884.png)

